Cas no 19178-11-1 (7,8-Dimethoxyquinazolin-4(3H)-one)

7,8-Dimethoxyquinazolin-4(3H)-one is a quinazoline derivative characterized by its dimethoxy substitution at the 7 and 8 positions. This heterocyclic compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules. Its rigid quinazolinone core provides a stable scaffold for structural modifications, making it valuable for medicinal chemistry applications. The dimethoxy groups enhance its solubility and influence electronic properties, which can be leveraged in drug design. This compound is commonly utilized in the synthesis of potential kinase inhibitors and other therapeutic agents. High purity and well-defined reactivity make it a reliable building block for research and industrial applications.
7,8-Dimethoxyquinazolin-4(3H)-one structure
19178-11-1 structure
商品名:7,8-Dimethoxyquinazolin-4(3H)-one
CAS番号:19178-11-1
MF:C10H10N2O3
メガワット:206.198
MDL:MFCD17676275
CID:1037432
PubChem ID:135742244

7,8-Dimethoxyquinazolin-4(3H)-one 化学的及び物理的性質

名前と識別子

    • 7,8-Dimethoxyquinazolin-4(3H)-one
    • 7,8-dimethoxy-1H-quinazolin-4-one
    • 7,8-DIMETHOXY-3H-QUINAZOLIN-4-ONE
    • 7,8-dimethoxy-4(3H)-Quinazolinone
    • 7,8-Dimethoxyquizolin-4(3H)-one
    • 4(3H)-Quinazolinone, 7,8-dimethoxy-
    • 7,8-diMethoxy-3,4-dihydroquinazolin-4-one
    • DA-19459
    • AKOS015899141
    • CS-0336648
    • SCHEMBL24392463
    • MFCD17676275
    • F12468
    • 7,8-Dimethoxyquinazolin-4-ol
    • J-513389
    • 19178-11-1
    • 7,8-Dimethoxyquinazolin-4(1H)-one
    • DTXSID50677504
    • 4(3H)-Quinazolinone,7,8-dimethoxy-
    • MDL: MFCD17676275
    • インチ: InChI=1S/C10H10N2O3/c1-14-7-4-3-6-8(9(7)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13)
    • InChIKey: YXGGZHOUUBJDQO-UHFFFAOYSA-N
    • ほほえんだ: COC1=C(C2=C(C=C1)C(=NC=N2)O)OC

計算された属性

  • せいみつぶんしりょう: 206.06914219g/mol
  • どういたいしつりょう: 206.06914219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 280
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 59.9Ų

じっけんとくせい

  • 密度みつど: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 極微溶性(0.14 g/l)(25ºC)、

7,8-Dimethoxyquinazolin-4(3H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D368085-100mg
7,8-Dimethoxyquinazolin-4(3H)-one
19178-11-1
100mg
$ 185.00 2022-06-02
OTAVAchemicals
3485519-1000MG
7,8-dimethoxy-3,4-dihydroquinazolin-4-one
19178-11-1 95%
1g
$229 2023-07-05
A2B Chem LLC
AD32459-250mg
7,8-dimethoxyquinazolin-4(3H)-one
19178-11-1 95%
250mg
$316.00 2024-04-20
TRC
D368085-10mg
7,8-Dimethoxyquinazolin-4(3H)-one
19178-11-1
10mg
$ 50.00 2022-06-02
Chemenu
CM142439-5g
7,8-dimethoxyquinazolin-4(3H)-one
19178-11-1 95%
5g
$777 2021-08-05
TRC
D368085-50mg
7,8-Dimethoxyquinazolin-4(3H)-one
19178-11-1
50mg
$ 115.00 2022-06-02
OTAVAchemicals
3485519-250MG
7,8-dimethoxy-3,4-dihydroquinazolin-4-one
19178-11-1 95%
250MG
$104 2023-07-05
Alichem
A189011640-1g
7,8-Dimethoxyquinazolin-4(3H)-one
19178-11-1 95%
1g
$241.92 2023-09-02
Chemenu
CM142439-1g
7,8-dimethoxyquinazolin-4(3H)-one
19178-11-1 95%
1g
$*** 2023-03-30
A2B Chem LLC
AD32459-100mg
7,8-dimethoxyquinazolin-4(3H)-one
19178-11-1 95%
100mg
$283.00 2024-04-20

7,8-Dimethoxyquinazolin-4(3H)-one 関連文献

7,8-Dimethoxyquinazolin-4(3H)-oneに関する追加情報

Recent Advances in the Study of 7,8-Dimethoxyquinazolin-4(3H)-one (CAS: 19178-11-1): A Promising Scaffold in Medicinal Chemistry

7,8-Dimethoxyquinazolin-4(3H)-one (CAS: 19178-11-1) is a quinazoline derivative that has garnered significant attention in recent years due to its versatile pharmacological properties. This heterocyclic compound serves as a key scaffold in medicinal chemistry, with potential applications in the development of anticancer, antimicrobial, and anti-inflammatory agents. Recent studies have explored its mechanism of action, structure-activity relationships (SAR), and therapeutic potential, positioning it as a promising candidate for drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry investigated the anticancer activity of 7,8-Dimethoxyquinazolin-4(3H)-one derivatives against non-small cell lung cancer (NSCLC) cell lines. The researchers synthesized a series of analogs and evaluated their cytotoxicity, revealing that specific substitutions at the 2-position of the quinazoline ring significantly enhanced antiproliferative effects. Molecular docking studies further suggested that these compounds inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, a well-validated target in NSCLC therapy.

In addition to its anticancer potential, 7,8-Dimethoxyquinazolin-4(3H)-one has shown promise as an antimicrobial agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of the dimethoxy groups in enhancing membrane permeability and disrupting bacterial cell wall synthesis. These findings open new avenues for addressing antibiotic resistance.

Recent advancements in synthetic methodologies have also facilitated the efficient production of 7,8-Dimethoxyquinazolin-4(3H)-one derivatives. A 2023 report in Organic Process Research & Development described a scalable, one-pot synthesis route using environmentally benign catalysts, improving yield and reducing waste. This innovation is critical for accelerating preclinical development and enabling large-scale production of lead compounds.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 7,8-Dimethoxyquinazolin-4(3H)-one-based drugs. Current research is focused on improving solubility and bioavailability through prodrug strategies and nanoformulations. Collaborative efforts between academic and industrial researchers are expected to drive further breakthroughs in this area.

In conclusion, 7,8-Dimethoxyquinazolin-4(3H)-one (CAS: 19178-11-1) represents a multifaceted scaffold with significant therapeutic potential. Ongoing studies continue to unravel its pharmacological mechanisms and expand its applications, making it a compelling subject for future research in medicinal chemistry and drug development.

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